![molecular formula C14H18FN3 B2631891 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 338754-05-5](/img/structure/B2631891.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile” is a chemical compound with the molecular weight of 223.29 . It is also known as “2-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-amine” and has a CAS Number of 27144-84-9 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18FN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
. This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs)
This compound has been studied as a novel inhibitor of Human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 . This could be a promising area for further research in the development of new drugs .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the chemical structure of a molecule and its biological activity . This knowledge can be used to design more effective drugs .
Inhibitor of Urease Enzymes
The compound could potentially be used to inhibit urease enzymes . Urease enzymes are used by highly pathogenic bacteria to colonize and maintain themselves. Therefore, inhibiting these enzymes could be a promising method for preventing ureolytic bacterial infections .
Modulator of Pharmacokinetic Properties
Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can improve how a drug is absorbed, distributed, metabolized, and excreted by the body .
Component in Potential Treatments for Neurological Diseases
The piperazine ring, a component in this compound, is found in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could potentially be used in the development of new treatments for these diseases .
Component in Antibiotic Drugs
The piperazine ring is also a component in known antibiotic drugs such as Ciprofloxacin and Ofloxacin . This suggests that the compound could potentially be used in the development of new antibiotic drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile interacts with its targets, the ENTs, by inhibiting their function . This inhibition results in a reduction of uridine uptake in ENT1 and ENT2 without affecting Km . The compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile affects the nucleotide synthesis and regulation of adenosine function . The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The molecular and cellular effects of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile’s action primarily involve the inhibition of ENTs . This results in a reduction of uridine uptake, which could potentially affect various cellular processes that rely on nucleotide synthesis and adenosine function .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-14(2,11-16)18-9-7-17(8-10-18)13-5-3-12(15)4-6-13/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXYGIHYVXBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.